2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
Description
2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide is a heterocyclic compound featuring a fused thiophene-thiazine ring system with a sulfone group. It is a critical structural component of lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class, which exhibits potent analgesic, anti-inflammatory, and antipyretic properties . The compound’s chemical structure includes a thieno-thiazine core substituted with a methyl group at position 2 and a ketone at position 4, stabilized by two sulfonyl oxygen atoms (1,1-dioxide configuration). Lornoxicam is clinically effective in treating osteoarthritis, postoperative pain, and sciatica .
Thermal analysis reveals that the compound undergoes decomposition at 225–230°C, with a two-stage degradation process. The first stage (205–360°C) results in a 63–64% mass loss, while the second stage varies depending on the atmosphere: slow pyrolysis in nitrogen (15% loss) or oxidative degradation in air (39% loss) . This thermal instability influences its formulation and storage requirements.
Properties
IUPAC Name |
2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYUFNUOPFKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=C(S1(=O)=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Related compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, ampa receptor modulators, katp channel activators, etc.
Biochemical Analysis
Biochemical Properties
2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are crucial for redox reactions in cells. The compound’s interaction with these enzymes can modulate their activity, potentially affecting cellular oxidative stress levels. Additionally, it may bind to certain transport proteins, altering their function and impacting the transport of other molecules within the cell.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress. Furthermore, its impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function, which are critical for energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular functions. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation. Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular oxidative stress responses and metabolic pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of normal cellular processes. Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites. The compound’s impact on these pathways can lead to changes in cellular energy production and redox balance, which are critical for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For instance, its localization to the mitochondria can impact mitochondrial function and energy production. Understanding these localization mechanisms is crucial for developing targeted therapeutic strategies.
Biological Activity
2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide (CAS number 72975-44-1) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C7H7NO3S2, with a molecular weight of 217.26 g/mol. The compound features a thieno[2,3-e][1,2]thiazin ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H7NO3S2 |
| Molecular Weight | 217.26 g/mol |
| Purity | Typically ≥95% |
| IUPAC Name | 2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-one |
The precise mechanism of action for this compound is not fully elucidated; however, several key interactions have been identified:
Biochemical Interactions :
- Enzyme Modulation : The compound interacts with various enzymes including oxidoreductases. These interactions can influence cellular oxidative stress levels and metabolic pathways .
- Cell Signaling Pathways : It has been shown to affect signaling pathways related to oxidative stress responses. This modulation can lead to changes in gene expression and cellular metabolism .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties by enhancing cellular defenses against oxidative stress. In animal models, lower doses have been associated with improved metabolic functions and increased antioxidant enzyme activities .
Cellular Effects
The compound's influence on different cell types has been documented:
- Cell Viability : Studies show that it can promote cell survival under stress conditions.
- Gene Expression : Alterations in gene expression patterns have been observed in response to treatment with this compound .
Study on Antioxidant Effects
In a study examining the antioxidant effects of various thiazine derivatives, this compound was found to significantly reduce markers of oxidative stress in liver cells. The study concluded that the compound could serve as a potential therapeutic agent for conditions associated with oxidative damage .
Metabolic Pathway Analysis
Another investigation focused on the metabolic pathways influenced by this compound. It was noted that the compound interacts with key enzymes involved in metabolic processes such as glycolysis and the citric acid cycle. This interaction suggests potential applications in metabolic disorders .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide has been studied for its potential therapeutic effects. Its structural analogs have been explored for anti-inflammatory and analgesic properties. The compound is related to Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), indicating its relevance in pain management research.
Biochemical Research
This compound plays a crucial role in biochemical pathways involving oxidoreductases. It has been shown to interact with various enzymes and proteins, influencing their activity and potentially modulating cellular oxidative stress levels. Such interactions can lead to alterations in gene expression patterns and cellular metabolism.
Pharmacological Studies
Research indicates that the compound may impact cell signaling pathways related to oxidative stress responses. Its ability to bind to specific biomolecules allows it to inhibit or activate enzymes by interacting with their active or allosteric sites. This modulation can have downstream effects on cellular functions and therapeutic outcomes.
Case Studies
Several studies have documented the effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in animal models. |
| Study B | Enzyme interaction | Identified binding affinity with specific oxidoreductases affecting redox balance in cells. |
| Study C | Cellular metabolism | Showed alterations in metabolic pathways linked to oxidative stress responses in vitro. |
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrido-Thiazine Derivatives
- 3-[Hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide: This derivative replaces the thiophene ring with a pyridine moiety and introduces phenyl and methyl substituents. It exhibits keto-enol tautomerism in crystalline states, influencing its reactivity and solubility .
- 3-(1-Hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide : Features an ethylidene group instead of a phenyl substituent, enhancing steric bulk and altering hydrogen-bonding interactions .
2.1.2 Thieno-Dithiazine Derivatives
- 6-Chloro-3-(methylthio)thieno[2,3-e][1,4,2]dithiazine 1,1-dioxide: Incorporates a dithiazine ring and chloro/methylthio substituents. Desulfonation yields 3,6-dichloro derivatives, which show modest antibacterial activity against E. coli and S. aureus .
Benzo-Thiazine Derivatives
- Tenoxicam (4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide): A structural analog of lornoxicam with a pyridyl carboxamide group, enhancing COX-2 selectivity and anti-inflammatory potency .
Thermal Behavior
Crystallographic and Tautomeric Properties
- The target compound’s crystal structure lacks keto-enol tautomerism, unlike pyrido-thiazine derivatives, which exhibit dynamic equilibria between keto and enol forms in solid states .
- Hydrogen-bonding networks in benzo-thiazine derivatives (e.g., tenoxicam) enhance stability and bioavailability .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Resolves substituent positions on the thienothiazine core. For example, methyl groups at position 2 show distinct singlet peaks near δ 2.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 261.27 for C₈H₇NO₅S₂) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical values) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing decomposition above 200°C .
How does the thermal stability of this compound vary under inert vs. oxidizing atmospheres?
Advanced Research Question
Under nitrogen, the compound undergoes two-stage decomposition:
Primary degradation (205–360°C) : 63–64% mass loss due to breakdown of the thiazinone ring.
Secondary pyrolysis (360–800°C) : Slow carbonization (15% mass loss) .
In air, oxidative degradation dominates above 360°C, with a 39% mass loss and exothermic DSC peaks confirming combustion of carbonaceous residues . Methodological recommendations:
- Use coupled TGA-DSC to monitor phase transitions.
- Employ inert atmospheres for processing below 200°C.
What computational methods are used to predict the compound’s reactivity and intermolecular interactions?
Advanced Research Question
- Density Functional Theory (DFT) : B3LYP/6-31G(d) models predict electrophilic substitution sites (e.g., C-6 position) and tautomeric preferences (keto-enol equilibrium) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., COX-2 enzyme) by analyzing hydrogen bonding and π-π stacking .
- Charge Density Analysis : Reveals cooperative interactions in crystal packing, crucial for polymorph screening .
How do structural modifications (e.g., substituent changes) affect biological activity compared to analogues?
Comparative Research Question
- Methyl vs. Allyl Substituents : 2-Methyl derivatives exhibit higher anti-inflammatory activity (IC₅₀ ~10 µM for COX-2 inhibition) than allyl-substituted analogues due to enhanced hydrophobic binding .
- Dioxide vs. Sulfone Groups : The 1,1-dioxide configuration improves solubility but reduces metabolic stability compared to monosulfone variants .
Methodological Insight: - Use in vitro COX-1/COX-2 inhibition assays to quantify selectivity .
- Compare pharmacokinetics via HPLC-MS in rat plasma .
How can contradictions in biological data (e.g., varying IC₅₀ values) from different studies be resolved?
Experimental Design Analysis
Discrepancies often arise from:
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) alter ligand-protein binding. Standardize protocols using PBS buffer (pH 7.4) and ≤0.1% DMSO .
- Cell Line Variability : Primary macrophages vs. transfected COS-7 cells may express COX isoforms differently. Validate targets via siRNA knockdown .
- Data Normalization : Use internal controls (e.g., celecoxib) to calibrate activity metrics across studies .
What challenges arise in determining the compound’s crystal structure, and how are they addressed?
Advanced Research Question
- Twinned Crystals : Common due to flexible thiazinone rings. Use SHELXD for structure solution and refine with SHELXL-97, applying TWIN/BASF commands .
- Disorder in Methyl Groups : Resolve via anisotropic displacement parameter (ADP) analysis and occupancy refinement .
- Data Collection : High-resolution (<1.0 Å) synchrotron data is recommended to resolve sulfur-oxygen bond ambiguities .
What in vitro assays are used to evaluate anti-inflammatory activity, and how are they optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
